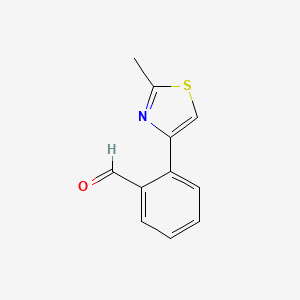

2-(2-Methyl-thiazol-4-yl)-benzaldehyde

Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Organic Synthesis

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govwikipedia.org Its derivatives are integral components of numerous natural and synthetic products, exhibiting a wide array of pharmacological activities. researchgate.net The thiazole ring is a key structural feature in many FDA-approved drugs, highlighting its therapeutic importance. fabad.org.trnih.gov These compounds demonstrate a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfabad.org.trmdpi.com

The aromatic nature of the thiazole ring, resulting from the delocalization of pi-electrons, contributes to its stability and diverse reactivity. nih.govbiointerfaceresearch.com This allows for various chemical modifications at different positions of the ring, enabling the synthesis of a vast library of derivatives with tailored properties. nih.gov In organic synthesis, thiazoles serve as versatile building blocks for the construction of more complex molecules. nih.gov The reactivity of the thiazole ring, particularly at the C2, C4, and C5 positions, facilitates a range of chemical transformations, including electrophilic and nucleophilic substitution reactions. fabad.org.trpharmaguideline.com

The significance of thiazole derivatives is further underscored by their presence in essential biomolecules like Vitamin B1 (thiamine) and antibiotics such as penicillin. wikipedia.orgresearchgate.netjetir.org The continued exploration of thiazole chemistry promises the development of novel therapeutic agents and advanced organic materials. researchgate.net

| Area of Significance | Description | Examples of Activities/Applications |

| Medicinal Chemistry | The thiazole ring is a privileged scaffold in drug discovery due to its wide range of biological activities. | Antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant. researchgate.netfabad.org.trmdpi.com |

| Organic Synthesis | Thiazoles are versatile intermediates and building blocks for creating complex organic molecules. | Used in cycloaddition reactions, condensations with aldehydes, and as synthons for larger heterocyclic systems. wikipedia.orgnih.govpharmaguideline.com |

| Natural Products | The thiazole motif is present in various naturally occurring compounds with important biological functions. | Thiamine (B1217682) (Vitamin B1), Penicillin, Epothilone. wikipedia.orgresearchgate.netjetir.org |

The 2-(2-Methyl-thiazol-4-yl)-benzaldehyde Scaffold: Current Research Context and Importance

The specific scaffold of this compound represents a molecule of interest for synthetic and medicinal chemists. This compound combines the reactive aldehyde group of benzaldehyde (B42025) with the biologically significant 2-methyl-thiazole moiety. The benzaldehyde portion can undergo a variety of chemical transformations, making it a useful synthetic intermediate for creating a diverse range of derivatives. mdpi.com

Research into similar benzaldehyde scaffolds, such as 4-(diethylamino)benzaldehyde, has demonstrated their potential as inhibitors of enzymes like aldehyde dehydrogenases (ALDHs), which are implicated in various diseases. nih.govnih.gov This suggests that the this compound scaffold could also be explored for its potential biological activities. The presence of the thiazole ring, a known pharmacophore, further enhances the potential of this scaffold in the design of new therapeutic agents. nih.govglobalresearchonline.net

The synthesis of related structures, such as 2,4-disubstituted thiazoles and benzothiazoles derived from aldehydes, is an active area of research. mdpi.comrsc.org These studies often focus on creating libraries of compounds for biological screening or for use as building blocks in the synthesis of more complex molecules, including organic semiconductors. acs.org The this compound scaffold, therefore, sits (B43327) at the intersection of several important areas of chemical research, including the development of new synthetic methodologies and the search for novel bioactive compounds.

Historical Development of Thiazole-Containing Compounds in Research

The history of thiazole chemistry dates back to the late 19th century, with the first description of the thiazole nucleus by Hantzsch and Weber in 1887. biointerfaceresearch.com A pivotal moment in the historical development of thiazole research was the discovery of its presence in thiamine (Vitamin B1). This discovery highlighted the biological importance of the thiazole ring and spurred further investigation into its chemical and physiological properties. britannica.com

The development of the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, provided a versatile and widely used method for preparing a variety of thiazole derivatives. wikipedia.orgresearchgate.net This classical synthetic route has been instrumental in the exploration of thiazole chemistry and remains a cornerstone of heterocyclic synthesis. organic-chemistry.org

Over the decades, the discovery of other naturally occurring and synthetic thiazole-containing compounds with significant biological activities, such as the penicillins, further solidified the importance of this heterocyclic system in medicinal chemistry. jetir.orgbritannica.com The ongoing research into thiazole derivatives continues to uncover new synthetic methods and novel applications, demonstrating the enduring legacy and future potential of this important class of compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3 |

InChI Key |

PWUZETVLGFPIQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 2 Methyl Thiazol 4 Yl Benzaldehyde and Its Derivatives

Established Synthetic Pathways to the 2-(2-Methyl-thiazol-4-yl)-benzaldehyde Core

The construction of the this compound framework can be approached through several well-established synthetic transformations. These methods offer reliable routes to the target compound, each with its own advantages in terms of starting material availability and reaction conditions.

Vilsmeier-Haack Reaction Approaches for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a reactive substrate. chemistrysteps.comorganic-chemistry.org

In the context of synthesizing this compound, this approach would likely involve the formylation of a pre-existing 2-methyl-4-phenylthiazole precursor. The electron-donating character of the thiazole (B1198619) ring can activate the attached phenyl group towards electrophilic substitution. The reaction proceeds through the formation of a chloromethyliminium salt (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the 2-methyl-4-phenylthiazole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation on the phenyl ring would be influenced by the directing effects of the thiazole substituent.

A study on the Vilsmeier-Haack formylation of substituted 4-aryl-2-aminothiazole derivatives demonstrated the reactivity of the thiazole and phenyl rings, with formylation occurring at various positions depending on the specific substituents. researchgate.net This indicates the feasibility of applying this reaction to introduce the aldehyde functionality onto a preformed thiazolyl-phenyl scaffold.

Suzuki-Miyaura Coupling Strategies for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. nih.govlibretexts.org This methodology is particularly well-suited for the synthesis of biaryl compounds, such as the 2-(thiazol-4-yl)benzaldehyde core.

A plausible Suzuki-Miyaura strategy for the synthesis of this compound would involve the coupling of a suitably functionalized thiazole derivative with a functionalized benzene (B151609) derivative. Two primary disconnection approaches exist:

Coupling of a thiazole-boronic acid with a bromo-benzaldehyde: In this route, 2-methyl-4-thiazoleboronic acid (or a corresponding boronate ester) would be coupled with 2-bromobenzaldehyde in the presence of a palladium catalyst and a base.

Coupling of a bromo-thiazole with a formylphenylboronic acid: Alternatively, 4-bromo-2-methylthiazole could be reacted with 2-formylphenylboronic acid.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. For nitrogen-containing heterocycles like thiazoles, specific ligand systems are often employed to prevent catalyst inhibition and promote efficient coupling. nih.gov The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it an attractive method for the synthesis of complex molecules. libretexts.org

A general procedure for a Suzuki-Miyaura coupling reaction is outlined in the table below:

| Component | Typical Reagents/Conditions |

|---|---|

| Aryl Halide | 2-Bromobenzaldehyde or 4-Bromo-2-methylthiazole |

| Boronic Acid/Ester | 2-Methyl-4-thiazoleboronic acid or 2-Formylphenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF, often with water |

| Temperature | Room temperature to reflux |

Nucleophilic Substitution and Coupling Reactions

Nucleophilic substitution reactions offer another avenue for the construction of the this compound skeleton. This approach typically involves the reaction of a nucleophilic thiazole derivative with an electrophilic benzaldehyde (B42025) precursor, or vice versa.

One potential strategy involves the generation of a thiazolyl nucleophile, for example, by deprotonation of 2-methylthiazole at the 4- or 5-position using a strong base like n-butyllithium. This lithiated thiazole can then react with a suitable electrophile such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde in a nucleophilic aromatic substitution (SNAr) reaction. The success of SNAr reactions is dependent on the presence of electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack.

Alternatively, a coupling reaction could be employed where a pre-formed organometallic thiazole reagent, such as a thiazolylzinc or thiazolylstannane derivative, is coupled with a halobenzaldehyde in the presence of a palladium or nickel catalyst. These reactions, like the Stille or Negishi couplings, are powerful C-C bond-forming methods.

Cyclocondensation Methods, including Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring itself. researchgate.netnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov To apply this method for the synthesis of this compound, one would need to start with precursors that already contain the desired functionalities or can be easily converted to them.

A strategic approach would be to synthesize a precursor molecule, such as methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, which already contains the 2-methyl-thiazol-4-yl moiety. researchgate.net This precursor could then be chemically modified in subsequent steps to introduce the aldehyde group at the ortho position of the phenyl ring.

Alternatively, the Hantzsch synthesis could be employed to construct the thiazole ring onto a molecule that already contains a protected or masked benzaldehyde functionality. For instance, reacting a thioacetamide with an α-halo ketone derivative of 2-acetylbenzaldehyde (with the aldehyde group protected) would yield a thiazole ring attached to the desired phenyl scaffold. Deprotection of the aldehyde would then furnish the final product. The general scheme for the Hantzsch thiazole synthesis is as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| α-Haloketone | Thioamide | Thiazole |

Microwave-assisted Hantzsch synthesis has been shown to be an efficient method for preparing aminothiazoles, often with reduced reaction times and improved yields compared to conventional heating. nih.gov

Novel Synthetic Routes for Related Thiazolyl-Benzaldehyde Analogs

Recent research has focused on developing new and efficient methods for the synthesis of thiazolyl-benzaldehyde analogs, often with an emphasis on green chemistry and biocatalysis.

Reactions Involving 2-Aryl-thiazoles and Hydroxybenzaldehydes

A novel chemoenzymatic approach has been developed for the one-pot synthesis of 2-aryl thiazolines from various 4-hydroxybenzaldehydes and aminothiols, utilizing vanillyl alcohol oxidases (VAOs) as biocatalysts. nih.gov While this method produces thiazolines rather than thiazoles, it highlights the potential of enzymatic transformations in the synthesis of related heterocyclic structures. The derivatizable functional groups on the enzymatic products offer a platform for further chemical modifications to expand the chemical space and potentially access thiazole derivatives. nih.gov

Another approach involves the direct reaction of 2-aryl-thiazoles with hydroxybenzaldehydes to synthesize new series of thiazolyl-methyl(carbonyl-methyl)-oxi-benzaldehydes. This method typically involves the reaction of a halo-functionalized 2-aryl-thiazole with a hydroxybenzaldehyde in the presence of a base, leading to the formation of an ether linkage.

The following table summarizes a typical reaction for the synthesis of a thiazolyl-oxy-benzaldehyde derivative:

| 2-Aryl-thiazole Derivative | Hydroxybenzaldehyde | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Aryl-4-(halomethyl)thiazole | o-, m-, or p-Hydroxybenzaldehyde | K₂CO₃ | Acetone | 2-Aryl-4-((formylphenoxy)methyl)thiazole |

These novel approaches demonstrate the ongoing efforts to develop efficient and versatile synthetic routes to thiazolyl-benzaldehyde analogs, leveraging both biocatalysis and modern organic synthesis techniques to access a diverse range of structures.

One-Pot Synthetic Approaches for Benzothiazole (B30560) Derivatives

One-pot synthesis offers a streamlined and efficient approach to complex molecules by performing multiple reaction steps in a single reactor, which avoids the need for isolating intermediates. This methodology is particularly valuable for synthesizing benzothiazole derivatives, often starting from 2-aminothiophenol.

Several one-pot methods have been developed that emphasize green chemistry principles, such as using no solvents or employing recyclable catalysts. For instance, a rapid and efficient condensation of 2-aminothiophenol with various fatty acids can be performed in solvent-free conditions to produce 2-substituted benzothiazoles in good to excellent yields. journals.co.za Similarly, the condensation of 2-aminobenzene thiol with aromatic aldehydes can be achieved in the presence of ammonium chloride as a catalyst in ethanol. jetir.orgnih.gov This method is noted for its mild reaction conditions, short reaction times, and high yields. jetir.org

Other innovative one-pot strategies include using a mixture of H2O2/HCl as a catalyst in ethanol at room temperature, which works for aldehydes with both electron-donating and electron-withdrawing substituents. nih.gov A solid-state melt reaction has also been established for the synthesis of benzothiazole-tethered chromanone/coumarin scaffolds, which proceeds without any catalyst or solvent. acs.org For a greener approach, molecular iodine has been utilized in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazole derivatives in just 10 minutes. nih.gov

| Starting Materials | Catalyst/Conditions | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Fatty Acids | Solvent-free | Efficient, avoids organic solvents | Good to Excellent | journals.co.za |

| 2-Aminobenzene thiol + Aromatic Aldehydes | Ammonium Chloride / Ethanol | Mild conditions, short reaction time, recyclable catalyst | High | jetir.orgnih.gov |

| 2-Aminothiophenol + Aromatic Aldehydes | H₂O₂/HCl / Ethanol | Room temperature, works with diverse aldehydes | Excellent | nih.gov |

| 2-Aminothiophenol + Benzoic Acid Derivatives | Molecular Iodine / Solid-phase, solvent-free | Economical, very short reaction time (10 min) | Excellent | nih.gov |

| Disulfides + Propargyl Alcohols | Solid State Melt Reaction | Catalyst-free, solvent-free | Not specified | acs.org |

Microwave-Promoted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a primary tool for chemists, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, uniform heating, higher yields, and enhanced product purity. researchgate.nettandfonline.com These techniques align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions. bepls.com

The synthesis of both thiazole and benzothiazole derivatives has been successfully expedited using microwave irradiation. For example, the condensation of 2-aminothiophenol with fatty acids under microwave-assisted, solvent-free conditions provides 2-substituted benzothiazoles with excellent yields. journals.co.za The Hantzsch thiazole synthesis, a classic method, has also been adapted for microwave conditions, successfully generating thiazoles in ethanol with good yields for biological evaluation. nih.gov

Microwave irradiation has been shown to promote multiple steps in synthetic sequences. In one convergent synthesis of hydrazinyl thiazolyl coumarin derivatives, microwave heating was effectively used for 3 of the 4 reaction steps, including the condensation of 3-acetylcoumarin with thiosemicarbazide and the subsequent Hantzsch thiazole synthesis. nih.gov This technology substantially enhances reaction rates; for instance, a reaction that takes 12 hours under conventional heating can be completed in a few minutes with microwave assistance, with yields improving from 45-65% to 70-92%. researchgate.net

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Condensation of Acetophenone with Iodine and Thiourea | Conventional | 12 hours | 45-65% | researchgate.net |

| Microwave | Few minutes | 70-92% | ||

| Synthesis of Thiosemicarbazones from Acetylcoumarin | Conventional (Reflux in MeOH) | 1-4 hours | Not specified | nih.gov |

| Microwave (MeOH, 120°C) | 10 minutes | 70-92% | ||

| Synthesis of Thiazoles from Thiocarbohydrazide, Aldehydes, and Phenacyl Bromides | Microwave (Ethanol, 70°C) | Not specified | Good | tandfonline.com |

Multi-Component Reactions in Thiazole Synthesis

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. thieme-connect.com MCRs are prized for their operational simplicity, high atom economy, and ability to quickly generate molecular diversity, making them ideal for combinatorial chemistry and drug discovery. thieme-connect.comiau.ir

Several MCRs have been developed for the synthesis of substituted thiazoles. A notable example is a four-component reaction involving aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, and thiocarboxylic acids, which produces polysubstituted thiazoles through a cascade Ugi/Wittig cyclization. nih.gov Another approach utilizes a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions, accelerated by N-methyl imidazole (B134444), to yield diverse thiazole derivatives. iau.ir

Green chemistry principles are often integrated into MCRs. A one-pot, three-component reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) produces pyrazole-linked thiazoles in good to excellent yields at room temperature. acs.org This method is advantageous due to its high atom economy, the reusability of the solvent, and water being the only byproduct. acs.org Microwave irradiation can also be combined with MCRs to further enhance efficiency, as demonstrated in the synthesis of novel thiazole analogues from thiocarbohydrazide, aldehydes, and substituted phenacyl bromides. tandfonline.com

| Reaction Type | Components | Conditions | Product | Reference |

|---|---|---|---|---|

| Four-component Ugi/Wittig cyclization | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Methanol, Triethylamine | Polysubstituted thiazoles | nih.gov |

| Three-component reaction | Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | Solvent-free, Room Temperature, N-methyl imidazole | Substituted thiazole derivatives | iau.ir |

| Three-component green synthesis | Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, Room Temperature | Pyrazole-linked thiazoles | acs.org |

| Microwave-assisted MCR | Thiocarbohydrazide, aldehydes, substituted phenacyl bromides | Ethanol, Acetic acid, Microwave (70°C) | Novel thiazole analogues | tandfonline.com |

| Domino approach | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Aqueous solvent, Microwave irradiation (15 min) | Trisubstituted thiazoles | nih.gov |

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is a critical step in synthetic chemistry to maximize product yield, improve purity, enhance selectivity, and ensure the process is efficient and scalable. Key parameters that are often adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the synthesis of thiazole derivatives, careful optimization can lead to significant improvements. For instance, in a microwave-assisted synthesis of thiazoles, various solvents such as methanol, ethanol, DMF, and acetonitrile were screened, with ethanol proving to be the most effective in terms of both reaction time and yield. tandfonline.com The choice of catalyst is also crucial; in the same study, acids like acetic acid, hydrochloric acid, and sulfuric acid were evaluated, with acetic acid providing the best results. tandfonline.com

The scalability of a reaction is another important consideration. In the synthesis of thiazolyl derivatives, an optimized one-pot procedure was successfully scaled up from a small scale to a 5 mmol scale. mdpi.com The yield and diastereoselectivity remained comparable or only slightly lower at the larger scale, demonstrating the robustness of the optimized conditions. mdpi.com The classic Hantzsch synthesis, which involves the reaction of α-halo ketones with thioamides, is a versatile method where optimization of conditions can be applied to a wide range of substrates to produce various thiazole derivatives. mdpi.comresearchgate.net

| Reaction | Parameter Optimized | Conditions Screened | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|---|

| Microwave-assisted MCR for Thiazoles | Solvent | Methanol, Ethanol, DMF, Acetonitrile | Ethanol | Best yield and reaction time | tandfonline.com |

| Catalyst | Acetic acid, Hydrochloric acid, Sulfuric acid | Acetic acid | Best yield | ||

| One-pot synthesis of Thiazolyl derivatives | Scale | Small scale vs. 5 mmol scale | 5 mmol scale | Comparable yield (72%) and diastereoselectivity (14:1 dr) | mdpi.com |

| Condensation of 2-aminothiophenol and aldehydes | Catalyst System | Various ratios of H₂O₂/HCl | 1:1:6:3 ratio of 2-aminothiophenol/aldehyde/H₂O₂/HCl | Optimum for coupling | nih.gov |

Chemical Reactivity and Derivatization Studies of 2 2 Methyl Thiazol 4 Yl Benzaldehyde

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in 2-(2-Methyl-thiazol-4-yl)-benzaldehyde is a primary site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(2-methyl-thiazol-4-yl)-benzoic acid. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of benzaldehyde (B42025) oxidation are well-established and applicable. Benzaldehyde and its derivatives are known to undergo autoxidation to form benzoic acid upon exposure to air. researchgate.net This process can be inhibited by the presence of substances like benzyl alcohol, which can intercept the peroxy radicals involved in the reaction chain. researchgate.net For synthetic purposes, controlled oxidation can be achieved using various oxidizing agents common in organic chemistry.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium permanganate (KMnO₄) | Basic, aqueous solution, followed by acidification |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

Reduction Reactions to Corresponding Alcohol Derivatives

The aldehyde group is susceptible to reduction to form the primary alcohol, [2-(2-methyl-thiazol-4-yl)-phenyl]-methanol. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄). For a structurally similar compound, 4-(2-methylthiazol-4-yl)benzaldehyde, reduction to 4-(2-methylthiazol-4-yl)benzyl alcohol is achieved with NaBH₄ in ethanol at temperatures between 0–5°C, resulting in a high yield of 92%. This suggests that a similar protocol would be effective for the reduction of this compound.

Table 2: Reduction of a Thiazolyl-Benzaldehyde Derivative

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

|---|

Condensation Reactions, including Schiff Base Formation

The aldehyde functionality of this compound readily participates in condensation reactions with primary amines to form imines, commonly known as Schiff bases. chemsociety.org.ngmdpi.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases is often catalyzed by acid and can be driven to completion by removing the water formed during the reaction, for instance, through azeotropic distillation. researchgate.net

These reactions are highly versatile, allowing for the synthesis of a wide array of derivatives by varying the amine component. researchgate.netnih.gov The general reaction involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol, sometimes with a few drops of an acid catalyst such as acetic acid. mdpi.comresearchgate.net

General Reaction for Schiff Base Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

Where R is the 2-(2-Methyl-thiazol-4-yl)-phenyl group and R' is an alkyl or aryl group from the primary amine.

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in this compound also exhibits distinct reactivity, primarily involving electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution Reactions on the Thiazole Moiety

Electrophilic aromatic substitution is a fundamental reaction for aromatic systems. masterorganicchemistry.com The thiazole ring is an electron-rich heterocycle, and the presence of the electron-donating methyl group at the 2-position is expected to activate the ring towards electrophilic attack. libretexts.org The position of substitution on the thiazole ring is directed by the existing substituents. In electrophilic aromatic substitution, the incoming electrophile attacks the pi electrons of the aromatic ring, forming a carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The reaction is completed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For substituted benzenes, electron-donating groups like methyl typically direct incoming electrophiles to the ortho and para positions. libretexts.org Applying this principle to the thiazole ring, electrophilic attack would be expected at positions influenced by the activating methyl group.

Nucleophilic Substitution Reactions on the Thiazole Moiety

Thiazole rings can also undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when reacting with highly reactive nucleophiles. Research has shown that novel hybrid compounds can be synthesized via aromatic nucleophilic substitution reactions involving 2-aminothiazole moieties and superelectrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan. researchgate.net This indicates that the thiazole nucleus can be susceptible to nucleophilic attack under specific conditions. The feasibility of such reactions on this compound would depend on the reaction conditions and the nature of the nucleophile.

Synthesis of Advanced Derivatives and Conjugates Utilizing the Scaffold

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of advanced derivatives and conjugates. The reactivity of its aldehyde group is central to these transformations, allowing for the construction of more complex molecular architectures through condensation, cyclization, and multicomponent reactions. These derivatization strategies have led to the development of novel hydrazones, thiazolidinones, pyrimidines, fused heterocyclic systems, and hybrid molecules, each with unique structural features.

Hydrazone Derivatives and Their Synthesis

Hydrazones are a significant class of compounds characterized by the azomethine group (>C=N-NH-). The synthesis of hydrazone derivatives from this compound is typically achieved through a straightforward condensation reaction. This reaction involves treating the parent aldehyde with a variety of hydrazides or hydrazine derivatives in a suitable solvent, often with an acid catalyst.

The general synthetic pathway involves the reaction of this compound with a selected carbohydrazide. For instance, reacting the aldehyde with hydrazides such as isonicotinic acid hydrazide, benzoyl hydrazide, or cyanoacetic hydrazide in an appropriate solvent like ethanol and under reflux conditions, often with a few drops of a catalytic acid like sulfuric or acetic acid, yields the corresponding N-acylhydrazone. nih.govnih.govminarjournal.com The formation of the >C=N-NH- linkage is a key step, converting the aldehyde into a more elaborate hydrazone structure. minarjournal.com

This synthetic approach is highly versatile, allowing for the introduction of diverse substituents by varying the hydrazide component. The reaction generally proceeds with high yields. nih.gov For example, a general procedure involves dissolving the carbohydrazide in a solvent like absolute ethanol, adding the substituted benzaldehyde (in this case, this compound) and a catalytic amount of concentrated sulphuric acid, followed by heating the mixture for several hours. nih.gov The resulting hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization.

Table 1: Representative Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Product Class |

|---|---|---|---|---|---|

| This compound | Substituted Hydrazide (e.g., Isonicotinic hydrazide) | Sulfuric Acid | Ethanol | Reflux | N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]isonicotinohydrazide |

| This compound | Thiosemicarbazide | Acetic Acid | Ethanol | Reflux | 2-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]hydrazine-1-carbothioamide |

Synthesis of Thiazolidinone and Pyrimidine Derivatives

The this compound core is also a key starting material for the synthesis of important heterocyclic derivatives like thiazolidinones and pyrimidines.

Thiazolidinone Derivatives: Thiazolidinones, particularly 4-thiazolidinones, are synthesized from the title aldehyde typically through a two-step process. The first step involves the formation of an imine (Schiff base) by reacting this compound with a primary amine. researchgate.net This intermediate is then subjected to cyclocondensation with a mercaptoacetic acid (thioglycolic acid). researchgate.netchemmethod.com The sulfur atom of the mercaptoacetic acid attacks the imine carbon, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. researchgate.net

Variations in the primary amine and the use of substituted mercaptoacetic acids allow for a wide range of derivatives. For example, reacting the aldehyde with an amine like 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine and then with 2-mercaptoacetic acid can produce complex thiazolidinone structures. researchgate.net

Pyrimidine Derivatives: Pyrimidines, or 1,3-diazines, can be constructed using the aldehyde as a key building block. bu.edu.eg A common and widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine derivative. bu.edu.eg In this context, this compound can be used in reactions like the Biginelli reaction, a one-pot multicomponent condensation. This involves reacting the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. bu.edu.eg This three-component reaction efficiently constructs the dihydropyrimidine core, which can be further modified. The versatility of this synthesis allows for the creation of a library of pyrimidine derivatives by varying the β-dicarbonyl compound and the urea/thiourea component. gsconlinepress.com

Table 2: General Synthetic Routes to Thiazolidinone and Pyrimidine Derivatives

| Target Derivative | Key Reactants | General Method |

|---|---|---|

| Thiazolidinones | 1. 2-(2-Methyl-thiazol-4-yl)-benzaldehyde2. Primary Amine3. Mercaptoacetic Acid | Formation of Schiff base followed by cyclocondensation |

Formation of Fused Heterocyclic Systems (e.g., Thiopyrano[2,3-d]thiazoles)

The aldehyde functionality of this compound is instrumental in constructing fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. These complex structures are often assembled through tandem or "domino" reactions that efficiently build multiple rings in a single synthetic sequence. nih.gov

A prominent method for synthesizing the thiopyrano[2,3-d]thiazole scaffold is the hetero-Diels-Alder reaction, a [4+2]-cycloaddition. nih.govsemanticscholar.org While not a direct reaction of the aldehyde itself, the aldehyde is crucial for preparing the necessary diene component. For example, this compound can undergo a Knoevenagel condensation with an active methylene compound like 4-thioxo-2-thiazolidinone (isorhodanine) to form a 5-arylidene derivative. This derivative then acts as a potent heterodiene in cycloaddition reactions with various dienophiles (e.g., N-arylmaleimides, 1,4-naphthoquinone) to yield the fused thiopyrano[2,3-d]thiazole system. nih.govnih.gov

Another synthetic route involves the Michael reaction. nih.gov The arylidene intermediate, derived from the title aldehyde, can react with a Michael donor like malononitrile in the presence of a base. This addition reaction initiates a sequence of cyclization and tautomerization steps that culminate in the formation of the fused heterocyclic product. These methods highlight the utility of the aldehyde in creating reactive intermediates that are key to building complex, polycyclic molecular architectures.

Development of Hybrid Scaffolds Bearing the Thiazole-Benzaldehyde Core

The principle of molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in medicinal chemistry. nih.govresearchgate.net The this compound scaffold is an excellent platform for developing such hybrid molecules due to the reactive nature of its aldehyde group.

The aldehyde can act as a chemical handle to link the thiazole-benzaldehyde core to other biologically active moieties. For instance, the aldehyde can be converted into a hydrazone, as discussed previously, which links it to another heterocyclic ring system like pyridine or coumarin. nih.govnih.gov Similarly, it can be used to form chalcones via Claisen-Schmidt condensation with substituted acetophenones. These chalcones, which are α,β-unsaturated ketones, are themselves valuable intermediates for synthesizing further heterocyclic rings like pyrazoles or can act as the final hybrid molecule. nih.gov

The development of these hybrid structures aims to integrate the properties of the thiazole core with those of other scaffolds, potentially leading to molecules with enhanced or novel biological activities. nih.govmdpi.com This strategy allows for the systematic exploration of chemical space by pairing the thiazole-benzaldehyde unit with a diverse range of other chemical motifs, such as piperazine, pyrazole, or other heterocycles. researchgate.netarkat-usa.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isonicotinic acid hydrazide |

| Benzoyl hydrazide |

| Cyanoacetic hydrazide |

| N-acylhydrazone |

| N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]isonicotinohydrazide |

| Thiosemicarbazide |

| 2-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]hydrazine-1-carbothioamide |

| 2-Cyano-N'-[(E)-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]methylidene]acetohydrazide |

| Thiazolidinone |

| Pyrimidine |

| Imine (Schiff base) |

| Mercaptoacetic acid (Thioglycolic acid) |

| 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine |

| 2-Mercaptoacetic acid |

| 1,3-diazine |

| Ethyl acetoacetate |

| Urea |

| Thiourea |

| Dihydropyrimidine |

| Thiopyrano[2,3-d]thiazole |

| 4-Thioxo-2-thiazolidinone (Isorhodanine) |

| 5-arylidene derivative |

| N-arylmaleimide |

| 1,4-naphthoquinone |

| Malononitrile |

| Pyridine |

| Coumarin |

| Chalcone |

| Acetophenone |

| Pyrazole |

Advanced Spectroscopic Characterization Methodologies in the Analysis of 2 2 Methyl Thiazol 4 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-(2-Methyl-thiazol-4-yl)-benzaldehyde, the ¹H NMR spectrum reveals distinct signals for the aldehyde proton, the protons on the benzaldehyde (B42025) ring, the single proton on the thiazole (B1198619) ring, and the methyl group protons attached to the thiazole ring.

The aldehyde proton (CHO) characteristically appears as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde ring typically resonate between δ 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) depend on their position relative to the aldehyde and thiazole substituents and the coupling interactions between them. The proton on the thiazole ring (at position 5) is expected to appear as a singlet, also in the aromatic region, typically around δ 7.0-8.5 ppm. The methyl group (CH₃) protons on the thiazole ring are shielded and appear as a singlet further upfield, generally in the range of δ 2.5-3.0 ppm.

A representative dataset for a related derivative is presented below, illustrating the typical chemical shifts.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aldehyde (CHO) | 10.01 | Singlet (s) | - |

| Aromatic (Benzene ring) | 7.90 | Singlet (s) | - |

| Aromatic (Benzene ring) | 7.69 | Doublet (d) | 4.8 |

| Aromatic (Benzene ring) | 7.58 | Doublet (d) | 5.5 |

| Thiazole CH | 7.41 | Singlet (s) | - |

| Thiazole CH₃ | 2.58 | Singlet (s) | - |

(Note: Data is illustrative based on similar structures and may vary with solvent and specific derivative. rsc.orgnih.govnih.gov)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of δ 190-200 ppm. rsc.org The carbon atoms of the benzene (B151609) ring resonate in the aromatic region, from approximately δ 120-140 ppm. The carbon to which the aldehyde group is attached (C1) and the carbon linked to the thiazole ring (C2) are quaternary and often show different intensities and chemical shifts compared to the protonated carbons. The carbons of the thiazole ring also appear in the aromatic region, with the carbon bearing the methyl group (C2) and the carbon attached to the benzene ring (C4) having distinct chemical shifts, often in the range of δ 150-170 ppm and δ 140-155 ppm, respectively. The C5 carbon of the thiazole ring appears further upfield in the aromatic region. The methyl carbon signal is found in the upfield region of the spectrum, typically around δ 15-25 ppm. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aldehyde (C=O) | 193.0 |

| Thiazole C2 (C-CH₃) | 159.2 |

| Aromatic C (Quaternary) | 138.8 |

| Aromatic C (Quaternary) | 136.2 |

| Aromatic C (CH) | 134.5 |

| Aromatic C (CH) | 131.0 |

| Aromatic C (CH) | 129.4 |

| Aromatic C (CH) | 129.1 |

| Thiazole C5 (CH) | 121.0 |

| Thiazole CH₃ | 19.0 |

(Note: Data is illustrative based on similar structures and may vary with solvent and specific derivative. rsc.orgnih.gov)

Heteronuclear Single Quantum Coherence (HSQC) Spectral Analysis

Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. In an HSQC spectrum of this compound, cross-peaks would appear for each C-H bond. This powerful technique allows for the unambiguous assignment of both ¹H and ¹³C signals. For instance, the signal for the thiazole C5-H proton in the ¹H spectrum would show a correlation to the C5 carbon signal in the ¹³C spectrum. Similarly, each proton on the benzaldehyde ring would correlate with its corresponding carbon atom. This method is invaluable for confirming the assignments made from separate 1D NMR spectra and for resolving ambiguities in complex aromatic regions.

Variable Temperature NMR for Dynamic Process Identification

Variable Temperature (VT) NMR is employed to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, a key dynamic process is the potential for restricted rotation around the single bond connecting the thiazole and benzaldehyde rings. At room temperature, this rotation may be fast, resulting in sharp, averaged signals in the NMR spectrum. However, if a significant energy barrier to rotation exists, cooling the sample can slow this process. sciencepublishinggroup.com As the temperature is lowered, the NMR signals of the protons on the benzaldehyde ring may broaden and eventually decoalesce into separate signals for each of the non-equivalent rotational isomers (rotamers). sciencepublishinggroup.com By analyzing the spectra at different temperatures, it is possible to calculate the thermodynamic activation parameters, such as the free energy of activation (ΔG‡), for the rotational barrier. oxinst.com This provides valuable insight into the molecule's conformational flexibility and steric interactions between the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. This peak is typically observed in the range of 1690-1715 cm⁻¹. researchgate.net The presence of the aromatic rings is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the rings, which give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The thiazole ring also contributes to this region with its C=N stretching vibration. Aromatic C-H out-of-plane bending vibrations are found in the 690-900 cm⁻¹ range, and their specific pattern can provide information about the substitution pattern on the benzene ring. The C-H stretching and bending vibrations of the methyl group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | 2850-2750 (often two weak bands) |

| Aldehyde C=O | Stretch | 1715-1690 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Thiazole C=N | Stretch | ~1600 |

| Methyl C-H | Stretch | 2960-2870 |

(Note: Frequencies are approximate and can be influenced by the molecular environment. researchgate.netresearchgate.netmdpi.com)

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₁H₉NOS, giving it a monoisotopic mass of approximately 203.04 Da. The high-resolution mass spectrum would show the molecular ion peak (M⁺) at this m/z value, confirming the molecular formula.

Electron ionization (EI) mass spectrometry typically induces fragmentation. Common fragmentation pathways for this molecule would include:

Loss of the formyl radical (-CHO): Leading to a fragment ion at [M-29]⁺.

Loss of carbon monoxide (-CO): Resulting in a fragment at [M-28]⁺.

Cleavage of the bond between the two rings: This can generate ions corresponding to the benzaldehyde cation and the methyl-thiazole cation, or their respective radicals.

Fragmentation of the thiazole ring: This can lead to a variety of smaller, characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is ideal for separating the target compound from a reaction mixture or sample matrix before it enters the mass spectrometer. The compound is first vaporized and passed through a GC column, where it is separated from other volatile components based on its boiling point and interactions with the column's stationary phase. The retention time provides a characteristic identifier, while the subsequent mass spectrum confirms the identity and purity of the eluted compound. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems.

In derivatives of this compound, the conjugated system extends across the benzaldehyde and thiazole rings. The UV-Vis spectra of such compounds are expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. For instance, studies on related thiazole derivatives have identified significant electronic transitions in the UV-Vis region. A study on (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, which also possesses a thiazole core, revealed absorption peaks at 348 nm and 406 nm. scielo.org.za These absorptions are attributed to the electronic transitions within the extensive π-conjugated system of the molecule. Similarly, the UV-Vis absorption spectra of various oxazole (B20620) dyes, which are structurally related to thiazoles, exhibit absorption maxima in the range of 355 - 495 nm. globalresearchonline.net The precise wavelength of maximum absorbance (λmax) for this compound and its derivatives would be influenced by the specific substituents on the aromatic rings and the solvent used for analysis.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Thiazolidinone Derivative | Chloroform | 348, 406 | scielo.org.za |

| Oxazole Dyes | Chloroform, Acetonitrile | 355 - 495 | globalresearchonline.net |

X-ray Crystallography for Precise Structural Elucidation

For a molecule to be analyzed by X-ray crystallography, it must first be grown as a single crystal of suitable quality. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Table 2: Illustrative Crystallographic Data for Thiazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Monoclinic | P21/c | Asymmetric unit contains one molecule | mdpi.com |

| 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine | - | - | Dihedral angle of 13.69 (10)° between rings | iucr.org |

| 4-(1H-imidazol-1-yl)benzaldehyde | - | - | Angle between imidazole (B134444) and arene rings is 24.58 (7)° | nih.gov |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity. The most common method for elemental analysis is combustion analysis. researchgate.net

In a typical CHNS analysis, a small, precisely weighed sample of the compound is combusted in a furnace at high temperatures in the presence of excess oxygen. researchgate.net This process converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their respective gaseous oxides (CO2, H2O, NOx, and SO2). These gases are then separated, and their quantities are measured by detectors. From the masses of these combustion products, the mass percentages of the elements in the original sample can be calculated.

For this compound, with the molecular formula C11H9NOS, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values. Generally, for a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated values. nih.gov This close agreement provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound.

Table 3: Theoretical Elemental Composition of this compound (C11H9NOS)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 69.10 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.37 |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.78 |

| Total | 191.259 | 100.00 |

Chromatographic Techniques for Purity Assessment (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method widely used for these purposes. sigmaaldrich.com

TLC involves spotting a small amount of the sample onto a stationary phase, which is typically a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the components of the sample with it at different rates depending on their polarity and their affinity for the stationary and mobile phases. wisc.edu

The separation is visualized as spots on the plate, often with the aid of a UV lamp or a chemical stain. The purity of the sample can be assessed by the number of spots observed; a pure compound should ideally show a single spot. The position of a spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rf value is dependent on the specific stationary and mobile phases used.

In the synthesis of this compound and its derivatives, TLC can be used to monitor the consumption of starting materials and the formation of the product. For instance, in the synthesis of a related thiazole derivative, the reaction progress was monitored by TLC using a mobile phase of cyclohexane/ethyl acetate (B1210297) (7:3). mdpi.com The appearance of a new spot with a different Rf value would indicate the formation of the desired product.

Table 4: Application of TLC in the Analysis of Thiazole Derivatives

| Application | Stationary Phase | Mobile Phase | Observation | Reference |

| Reaction Monitoring | Silica Gel | Cyclohexane/Ethyl Acetate (7:3) | Disappearance of starting material spot | mdpi.com |

| Purity Assessment | Silica Gel | Chloroform:Ethyl Acetate (6:4) | Single spot with Rf = 0.58, 0.71, or 0.83 indicates separation | researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, charge distribution, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to optimize molecular geometries and determine various electronic and spectroscopic parameters. kbhgroup.in For thiazole (B1198619) derivatives, DFT calculations are typically performed using functionals like Becke, 3-parameter, Lee–Yang–Parr (B3LYP) in conjunction with basis sets such as 6-311G(d,p), which provide a precise description of molecular properties. kbhgroup.inresearchgate.net

These calculations for structures analogous to 2-(2-Methyl-thiazol-4-yl)-benzaldehyde reveal key structural parameters. kbhgroup.in The optimized geometry would show the relative orientation of the benzaldehyde (B42025) and methyl-thiazole rings. DFT analysis helps in understanding the electronic properties and reactivity of the molecule, providing a foundation for further computational investigations. semanticscholar.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and kinetic stability. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.govacs.org

In analyses of related thiazole derivatives, the HOMO is typically distributed over the electron-rich thiazole and phenyl rings, while the LUMO is often localized on electron-accepting portions of the molecule. mdpi.comnih.gov This distribution indicates that intramolecular charge transfer (ICT) occurs upon electronic excitation. nih.gov For thiazole-sulfonamide derivatives, HOMO–LUMO gap values have been calculated in the range of -6.62 eV to -8.38 eV, indicating substantial electronic stability. mdpi.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-Pyridine Derivative | -6.260 | -0.552 | 5.707 | nih.gov |

| Thiazole-Pyrazole Derivative | -5.523 | -0.016 | 5.507 | nih.gov |

| Thiazole-Sulfonamide Analog | -8.36 | -0.46 | - | mdpi.com |

| Thiazole Azo Dye | - | - | ~2.0 | nih.gov |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Regions with negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govirjweb.com

For a molecule like this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the thiazole ring and the oxygen atom of the benzaldehyde's carbonyl group, identifying them as nucleophilic centers. irjweb.com Conversely, the hydrogen atoms, particularly the aldehydic hydrogen, would exhibit positive potential, marking them as electrophilic sites. irjweb.com This information is critical for understanding non-covalent interactions such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), hyper-conjugative interactions, and the delocalization of electron density within a molecule. nih.govnih.gov This method examines interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Reference |

|---|---|---|---|---|

| π(Phenyl Ring) | π(Thiazole Ring) | π → π | ~23 | mdpi.com |

| π(Thiazole Ring) | π(Acceptor Group) | π → π | ~40-49 | mdpi.com |

| n(Oxygen) | π(Phenyl Ring) | n → π | ~45 | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. metu.edu.tr It is extensively used in drug discovery to understand binding mechanisms and predict the affinity of potential drug candidates. biointerfaceresearch.com

Thiazole derivatives have been widely studied as inhibitors for various protein targets. Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govtandfonline.com For instance, thiazole-based compounds have been docked into the active sites of targets like tubulin, cyclooxygenase (COX) enzymes, and the p56lck kinase. metu.edu.trbiointerfaceresearch.comnih.gov These studies consistently show that the nitrogen atom of the thiazole ring and other functional groups often act as hydrogen bond acceptors, while the aromatic rings participate in hydrophobic and π-stacking interactions with key amino acid residues in the protein's active site. tandfonline.com

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | - | - | biointerfaceresearch.com |

| Thiazole Carboxamides | COX-1/COX-2 | - | - | metu.edu.tr |

| Thiazole-Thiophene Hybrids | Rab7b Protein | - | - | nih.gov |

| Disubstituted Thiazoles | Tubulin | - | - | nih.gov |

| Thiazole-Chalcones | Acetylcholinesterase (AChE) | - | Tyr62, Asp167, Asp300, Tyr151 | tandfonline.com |

Theoretical Pharmacokinetic Predictions (e.g., ADMET)

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug development. nih.gov These predictions help to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. researchgate.net

For various series of thiazole derivatives, ADMET properties have been predicted using computational models. nih.gov These studies often evaluate parameters related to Lipinski's "Rule of Five," which predicts the oral bioavailability of a compound. biointerfaceresearch.com Analyses of thiazole-containing compounds frequently show good potential for oral absorption and favorable distribution profiles. nih.govtandfonline.com For example, studies on thiazole Schiff base derivatives and thiazolidinone-based chalcones have indicated favorable pharmacological behaviors with good drug-likeness scores. tandfonline.comtandfonline.com

| Compound Type | Property Predicted | Finding | Reference |

|---|---|---|---|

| Thiazole Schiff Bases | Oral Bioavailability | Generally favorable | nih.gov |

| Benzothiazole-Thiazole Hybrids | Lipinski's Rule of Five | Most compounds adhere to the rule | biointerfaceresearch.com |

| Thiazole-Thiophene Hybrids | ADMET Properties | Favorable profiles predicted by admetSAR tool | nih.gov |

| Thiazole-Chalcones | Drug-likeness | ADME prediction confirms drug-likeness | tandfonline.com |

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of thiazole-based compounds, providing insights that guide the rational design of more potent and selective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are employed to understand how structural modifications to the thiazole scaffold influence biological activity.

Research into thiazole derivatives has utilized three-dimensional QSAR (3D-QSAR) approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to study inhibitors of various enzymes. For a series of thiadiazole-thiazolone derivatives, these models demonstrated good statistical quality and predictive ability, with CoMFA showing a Q² of 0.617 and R² of 0.919, and CoMSIA showing a Q² of 0.638 and R² of 0.919. imist.ma The contour maps generated from these analyses provide crucial information about the regions where steric bulk, electrostatic charges, and other physicochemical properties can be modified to enhance or diminish the compound's activity. imist.ma

Molecular docking studies have been widely applied to predict the binding modes of thiazole derivatives within the active sites of target proteins. For instance, in the development of novel thiazole-containing Sirtuin 2 (SIRT2) inhibitors, ligand-based approaches followed by molecular docking simulations were used to evaluate a series of thiazoles. mdpi.com These computational studies revealed that the designed compounds could mimic the binding position of known reference inhibitors, a finding that was later validated by biochemical assays. mdpi.com The most promising compound from this in silico screening, compound 5a, emerged as a potent SIRT2 inhibitor with an IC50 value of 9.0 µM. mdpi.com

Similarly, docking studies on thiazole-based sulfonamide derivatives as potential carbonic anhydrase inhibitors showed that the incorporation of the thiazole ring enhanced the compounds' flexibility and binding affinity within the receptor's active pocket. nih.gov The analysis of molecular interaction fields (MIFs) helps to evaluate the role of hydrophobic features and hydrogen bond donor/acceptor interactions in ligand binding. mdpi.com

The SAR of 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents targeting tubulin has also been explored. nih.gov Modifications to the thiazole "B" ring and the carbonyl linker were investigated to expand the SAR profile. nih.gov The data revealed that the 2,4-thiazole ring was significantly more potent than 2,4-oxazoline or 2,4-oxazole alternatives across multiple cancer cell lines. nih.gov

Table 1: SAR of Thiazole "B" Ring Analogs Against Cancer Cell Lines

| B Ring | B16-F1 IC₅₀ (µM) | A375 IC₅₀ (µM) | DU 145 IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 2,4-thiazole | 0.055 ± 0.005 | 0.028 ± 0.005 | 0.071 ± 0.004 | 0.021 ± 0.001 |

| 2,4-oxazoline | 6.5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 |

| 2,4-oxazole | 0.6 ± 0.2 | >10 | 0.9 ± 0.1 | 0.8 ± 0.1 |

Data sourced from a study on 4-substituted methoxybenzoyl-aryl-thiazoles. nih.gov

Further computational analyses have indicated that both electron-donating and electron-withdrawing groups can significantly influence the potency of thiazole derivatives. researchgate.net For example, in one study on anticancer activity, a compound bearing a methoxy (B1213986) group (an electron-donating group) was found to be the most potent, while a compound with a chlorine substituent (an electron-withdrawing group) also showed strong activity. researchgate.net Molecular docking of these compounds into the EGFR active site helped to rationalize these findings, with the most potent analog showing the highest binding affinity. researchgate.net

Biological Activity and Mechanism of Action Research Based on the Thiazole Benzaldehyde Scaffold

Antimicrobial Research Focus

Derivatives based on the thiazole-benzaldehyde framework have demonstrated considerable promise as antimicrobial agents. The unique combination of the electron-rich thiazole (B1198619) heterocycle and the reactive aldehyde group of benzaldehyde (B42025) creates a pharmacophore capable of interacting with various microbial targets. Research in this area has focused on evaluating their efficacy against a wide range of pathogenic bacteria and fungi and understanding the structural features that govern their activity.

Antibacterial Efficacy Studies against Various Pathogens

Compounds derived from the thiazole-benzaldehyde scaffold have been evaluated against numerous Gram-positive and Gram-negative bacteria, often showing significant inhibitory activity. Studies have demonstrated that these compounds can be effective against common pathogens such as Staphylococcus aureus, a Gram-positive bacterium responsible for a variety of skin and soft tissue infections, and Escherichia coli, a Gram-negative bacterium that can cause gastrointestinal and urinary tract infections. nih.govmdpi.com

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, certain novel 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which are derivatives of the core scaffold, have shown good activity against E. coli and Bacillus cereus. nih.gov One particular derivative in this class demonstrated superior activity against a resistant strain of E. coli compared to standard drugs like ampicillin (B1664943) and streptomycin. nih.gov Similarly, other research has highlighted the efficacy of thiazole-based Schiff bases against both S. aureus and the Gram-negative Pseudomonas aeruginosa. researchgate.net In some studies, newly synthesized isonicotinoyl hydrazone analogs incorporating the thiazole-benzaldehyde structure showed moderate activity against Gram-negative strains. nih.gov

| Compound Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Thiazole-based Schiff bases | Staphylococcus aureus (Gram+) | Active (15.00 ± 0.01 mm inhibition zone) | mdpi.com |

| Thiazole-based Schiff bases | Escherichia coli (Gram-) | Active (14.40 ± 0.04 mm inhibition zone) | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Escherichia coli (Resistant Strain) | Potent activity, higher than ampicillin | nih.gov |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Bacillus cereus (Gram+) | Good activity | nih.gov |

| 2-Arylthiazolidin-4-ones | Klebsiella pneumoniae (Gram-) | Significant efficacy (MIC 12.5 µg/mL) | nih.govnih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohols | Staphylococcus albus (Gram+) | Good activity | researchgate.net |

Antifungal Efficacy Studies against Fungal Strains

The thiazole-benzaldehyde scaffold has also been a fruitful source of antifungal agents. These compounds have been tested against a variety of pathogenic fungi, most notably species from the Candida and Aspergillus genera, which are common causes of opportunistic infections in humans. nih.govresearchgate.net For example, a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated exceptionally strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net

The efficacy of these compounds is often compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole (B1673606). mdpi.comacs.org In several studies, thiazole derivatives have exhibited antifungal activity comparable or even superior to these established agents. mdpi.comnih.gov For instance, certain 2-hydrazinyl-thiazole derivatives showed MIC values four times lower than fluconazole against C. albicans. acs.org The majority of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones tested showed better activity than ketoconazole against almost all fungal strains evaluated. nih.gov

| Compound Class | Fungal Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (Clinical Isolates) | Strong activity (MIC: 0.008–7.81 µg/mL) | researchgate.net |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | Potent activity (MIC: 3.9 µg/mL) | acs.org |

| Thiazole derivatives | Candida strains | Comparable to Ketoconazole & Fluconazole | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various fungal strains | Majority showed better activity than Ketoconazole | nih.gov |

| Thiazolyl-1,2,3-triazolyl-alcohols | Aspergillus niger | Good activity (MIC: 31.25-62.5 µg/mL) | researchgate.net |

Structure-Activity Relationships for Antimicrobial Potency

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of the thiazole-benzaldehyde scaffold. Research has shown that the type and position of substituents on both the thiazole and benzaldehyde rings significantly influence the biological activity.

For instance, the introduction of lipophilic (fat-soluble) groups can enhance antimicrobial activity by improving the compound's ability to penetrate microbial cell membranes. researchgate.net Studies on 2-hydrazinyl-thiazole derivatives revealed that those with a lipophilic para-substituent on the C4-phenyl group of the azole heterocycle were the most promising antifungal agents. acs.org Similarly, the presence of halogen atoms like chlorine or fluorine on the phenyl ring of the thiazole moiety has been linked to good antifungal activity against strains like A. niger. researchgate.net The high lipophilicity of certain derivatives was directly related to their high antifungal activity. researchgate.net These SAR insights are invaluable for the rational design of new, more effective antimicrobial drugs based on this versatile scaffold.

Anticancer Research Focus

In addition to their antimicrobial properties, derivatives of the thiazole-benzaldehyde scaffold have emerged as a significant area of interest in oncology. The structural versatility of these compounds allows for their interaction with various biological targets that are critical for cancer cell survival and proliferation. Research has focused on elucidating their mechanisms of action, including the modulation of key signaling pathways and the inhibition of enzymes essential for cancer progression.

Modulation of Pathways Involved in Cancer Progression

Thiazole-benzaldehyde derivatives have been shown to exert their anticancer effects by interfering with fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). mdpi.comresearchgate.net For example, one study found that a novel thiazole-naphthalene derivative arrested the cell cycle in the G2/M phase and induced apoptosis in MCF-7 breast cancer cells. researchgate.net

Benzothiazolic derivatives have been shown to induce DNA fragmentation, leading to both single and double-strand breaks. acs.org This DNA damage subsequently inhibits cell proliferation, migration, and invasion by triggering apoptosis. acs.org The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including those for breast (MCF-7), liver (HepG2), lung (A549), and cervical (HeLa) cancers. mdpi.comresearchgate.netresearchgate.net

| Compound Class | Cancer Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | Antiproliferative, Cell cycle arrest, Apoptosis | 2.57 ± 0.16 µM | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | Antiproliferative | 7.26 ± 0.44 µM | mdpi.com |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | G2/M phase cell cycle arrest, Apoptosis | 0.48 ± 0.03 µM | researchgate.net |

| Thiazole-naphthalene derivative (5b) | A549 (Lung) | Antiproliferative | 0.97 ± 0.13 µM | researchgate.net |

| Benzofuran-benzaldehyde analogue | HeLa (Cervical) | Inhibition of cell growth | 29.12 ± 1.69 nM | researchgate.net |

| Thiazole scaffold-based molecules | SiHa (Cervical) | Antiproliferative | 1.65–8.60 µM | nih.gov |

Enzyme Inhibition Mechanisms in Cancer Biology

A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are overactive or play a crucial role in tumor growth. Thiazole-benzaldehyde derivatives have been identified as potent inhibitors of several such enzymes.

One important target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. A specific thiazole derivative demonstrated effective inhibition of the VEGFR-2 enzyme with an IC50 value of 0.15 µM. mdpi.com Another critical target is tubulin , a protein that polymerizes to form microtubules, a key component of the cellular cytoskeleton. Microtubules are vital for cell division, making them an attractive target for anticancer drugs. Certain thiazole-naphthalene derivatives have been shown to significantly inhibit tubulin polymerization, with one compound exhibiting an IC50 value of 3.3 µM. researchgate.net